N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide
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Overview
Description
N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide is a complex organic compound characterized by its unique structure, which includes two phenylprop-2-enoyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide typically involves the reaction of benzamide with cinnamaldehyde derivatives under specific conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction between benzamide and the cinnamaldehyde derivatives, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: A related compound with a similar structure but lacking the benzamide core.
Cinnamic acid: Another related compound that differs in the functional groups attached to the phenyl ring.
Uniqueness
N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide is unique due to its dual phenylprop-2-enoyl groups and benzamide core, which confer distinct chemical and biological properties compared to similar compounds. This structural uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
23825-28-7 |
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Molecular Formula |
C25H19NO3 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[(Z)-3-phenylprop-2-enoyl]-N-[(E)-3-phenylprop-2-enoyl]benzamide |
InChI |
InChI=1S/C25H19NO3/c27-23(18-16-20-10-4-1-5-11-20)26(25(29)22-14-8-3-9-15-22)24(28)19-17-21-12-6-2-7-13-21/h1-19H/b18-16-,19-17+ |
InChI Key |
LBJMEPDITUKEKV-JQNBNMKOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N(C(=O)/C=C\C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N(C(=O)C=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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